molecular formula C11H14N2O B1292175 2-Tert-butyl-1,3-benzoxazol-5-amine CAS No. 1017046-27-3

2-Tert-butyl-1,3-benzoxazol-5-amine

Cat. No.: B1292175
CAS No.: 1017046-27-3
M. Wt: 190.24 g/mol
InChI Key: YAIJJYNDSHDPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-Tert-butyl-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in apoptosis and cell proliferation. Additionally, it can modulate metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production. Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, which are crucial for cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows it to interact with organelle-specific biomolecules and modulate their functions. For example, its presence in mitochondria can influence mitochondrial respiration and energy production .

Properties

IUPAC Name

2-tert-butyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIJJYNDSHDPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640947
Record name 2-tert-Butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017046-27-3
Record name 2-tert-Butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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